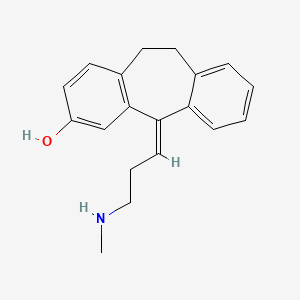

3-Hydroxynortriptyline

Description

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |

InChI |

InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |

InChI Key |

DXTZQTSIXRYNQV-WSVATBPTSA-N |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Hydroxynortriptyline, a key metabolite of the tricyclic antidepressant nortriptyline. The synthesis of this compound is of significant interest for its use as a reference standard in analytical and metabolic studies, as well as for further pharmacological investigation. This document outlines detailed synthetic strategies, experimental protocols derived from analogous chemical transformations, and quantitative data where available.

Introduction

This compound is the major active metabolite of nortriptyline, formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6. Its chemical synthesis is not widely reported in standard literature, necessitating the development of a synthetic strategy based on established organic chemistry principles and analogous reactions for related tricyclic compounds. This guide proposes two primary pathways for the synthesis of this compound, starting from the readily available precursor, dibenzosuberone.

The core of the synthesis involves two key transformations: the functionalization of the dibenzosuberone ring at the 3-position to introduce the hydroxyl group, and the installation of the 5-(3-methylaminopropylidene) side chain.

Pathway 1: Synthesis via a Phenolic Intermediate with a Protecting Group Strategy

This pathway is a robust approach that involves the early introduction of a protected hydroxyl group (as a methoxy ether) to prevent interference with subsequent organometallic reactions. The final step involves the deprotection of this group to yield the target molecule.

Overall Reaction Scheme:

Step 1: Nitration of Dibenzosuberone

-

Reaction: Electrophilic aromatic substitution to introduce a nitro group at the 3-position of the dibenzosuberone core.

-

Protocol:

-

Prepare a nitrating mixture by slowly adding acetic anhydride to fuming nitric acid (90%) at room temperature, then cooling to 25°C.

-

Add this mixture dropwise to a solution of dibenzosuberone in acetic anhydride over a period of approximately 3 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 3-Nitrodibenzosuberone

-

Reaction: Reduction of the nitro group to a primary amine.

-

Protocol:

-

Dissolve 3-nitrodibenzosuberone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-aminodibenzosuberone.

-

Step 3: Conversion of 3-Aminodibenzosuberone to 3-Methoxydibenzosuberone

-

Reaction: Diazotization of the amino group followed by reaction with methanol to form a methyl ether.

-

Protocol:

-

Suspend 3-aminodibenzosuberone in an aqueous solution of tetrafluoroboric acid (HBF4) at 0°C.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.

-

Isolate the diazonium salt by filtration and wash with cold ether.

-

Suspend the salt in methanol and heat the mixture to reflux. The decomposition of the diazonium salt releases nitrogen gas and forms the methyl ether.

-

After the reaction is complete (monitored by TLC), cool the mixture, remove the solvent in vacuo, and purify the resulting 3-methoxydibenzosuberone by chromatography.

-

Step 4: Grignard Reaction with a Protected Side Chain

-

Reaction: Nucleophilic addition of a Grignard reagent to the ketone of 3-methoxydibenzosuberone. A protected amine in the Grignard reagent is necessary to prevent side reactions.

-

Protocol:

-

Prepare the Grignard reagent from 3-(N-benzyl-N-methylamino)propyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool a solution of 3-methoxydibenzosuberone in anhydrous THF to 0°C.

-

Add the prepared Grignard reagent dropwise to the ketone solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude tertiary alcohol.

-

Step 5: Dehydration

-

Reaction: Acid-catalyzed elimination of water from the tertiary alcohol to form the exocyclic double bond.

-

Protocol:

-

Dissolve the crude alcohol from the previous step in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, cool the reaction, neutralize the acid, and extract the product.

-

Purify the product by column chromatography.

-

Step 6: Debenzylation to form 3-Methoxynortriptyline

-

Reaction: Removal of the N-benzyl protecting group via catalytic hydrogenation.

-

Protocol:

-

Dissolve the N-benzyl protected product in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter off the catalyst and concentrate the filtrate to obtain 3-methoxynortriptyline.

-

Step 7: Demethylation to this compound

-

Reaction: Cleavage of the aryl methyl ether to yield the final phenol product.[1][2][3]

-

Protocol:

-

Dissolve 3-methoxynortriptyline in anhydrous dichloromethane (DCM) and cool the solution to 0°C under an inert atmosphere.

-

Add a solution of boron tribromide (BBr3) in DCM dropwise (typically 2-3 equivalents).[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

-

Carefully quench the reaction by adding it to ice water.

-

Stir the mixture for 30 minutes, then adjust the pH to be basic to allow for extraction of the free amine product.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify the final product, this compound, by chromatography or recrystallization.

-

Pathway 2: Synthesis via a Sandmeyer Reaction on an Unprotected Amino Intermediate

This pathway attempts a more direct route by forming the hydroxyl group before the addition of the side chain. This approach is potentially shorter but carries the risk of lower yields in the side-chain addition step due to the presence of the acidic phenolic proton.

Overall Reaction Scheme:

Step 1 & 2: Diazotization and Hydrolysis of 3-Aminodibenzosuberone

-

Reaction: Conversion of the 3-amino group to a hydroxyl group via a diazonium salt intermediate.

-

Protocol:

-

Dissolve 3-aminodibenzosuberone in aqueous sulfuric acid and cool to 0°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

After the addition is complete, stir for 20-30 minutes.

-

Gently warm the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 3-hydroxydibenzosuberone.[4][5]

-

Cool the reaction mixture and extract the phenolic product with a suitable solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

-

Step 3: Wittig Reaction

-

Reaction: Formation of the exocyclic double bond by reacting the ketone with a phosphonium ylide. The phenolic group must be deprotonated with a strong base, and the amine on the ylide must be protected or the reaction carefully controlled.

-

Protocol:

-

Prepare the phosphonium salt by reacting triphenylphosphine with a suitable 3-(protected-methylamino)propyl halide.

-

Suspend the phosphonium salt in an anhydrous solvent like THF.

-

Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to form the ylide.

-

In a separate flask, dissolve 3-hydroxydibenzosuberone in anhydrous THF and add a base to deprotonate the phenol.

-

Add the ketone solution to the ylide solution and allow them to react.

-

After the reaction is complete, quench with water and extract the product.

-

Purify by chromatography to yield this compound (after removal of any protecting group on the amine).

-

Data Presentation

The following table summarizes typical reaction conditions and yields for the key transformations described in Pathway 1, based on analogous reactions reported in the literature. Specific yields for the synthesis of this compound are not available and would require experimental determination.

| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Nitration | HNO₃, Ac₂O | Ac₂O | RT | 3 | ~70-80 |

| 2 | Reduction | H₂, 10% Pd/C | Ethanol | RT | 4-8 | >90 |

| 3 | Methoxylation | NaNO₂, HBF₄; then MeOH | H₂O, MeOH | 0 then reflux | 2-4 | 50-70 |

| 4 | Grignard Reaction | Bn(Me)N(CH₂)₃MgCl | THF | 0 to RT | 12-16 | 60-80 |

| 5 | Dehydration | H₂SO₄ (cat.) | Toluene | Reflux | 2-4 | >85 |

| 6 | Debenzylation | H₂, 10% Pd/C | Ethanol | RT | 6-12 | >90 |

| 7 | Demethylation | BBr₃ | DCM | 0 to RT | 12 | 80-95 |

Yields are estimates based on similar reactions and are for illustrative purposes.

Conclusion

The synthesis of this compound can be effectively approached through multi-step sequences starting from dibenzosuberone. Pathway 1, which utilizes a methoxy protecting group for the phenol, represents a more conservative and likely higher-yielding strategy by avoiding potential complications with the free hydroxyl group during the critical side-chain formation steps. The final demethylation with boron tribromide is a well-established and efficient method for cleaving aryl methyl ethers.[1][2][3] Pathway 2 offers a more direct route but may present challenges in the Wittig reaction step that would require careful optimization. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this important metabolite.

References

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 5. chem.libretexts.org [chem.libretexts.org]

In-Vitro Pharmacological Profile of 3-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynortriptyline, also known as 10-hydroxynortriptyline, is a primary and active metabolite of the tricyclic antidepressant nortriptyline. Formed in the liver primarily by the cytochrome P450 enzyme CYP2D6, this metabolite is present in significant concentrations in both plasma and cerebrospinal fluid following nortriptyline administration.[1][2][3] The pharmacological activity of this compound contributes to both the therapeutic effects and the side-effect profile of its parent compound. This technical guide provides a detailed overview of the in-vitro pharmacological profile of this compound, focusing on its interactions with key central nervous system (CNS) targets. The information presented herein is crucial for understanding its mechanism of action and for the development of novel therapeutics with improved selectivity and tolerability.

Core Pharmacological Activities

The in-vitro pharmacological profile of this compound is characterized by a potent inhibition of the norepinephrine transporter (NET), coupled with significantly reduced activity at various other CNS receptors compared to its parent compound, nortriptyline. This profile suggests a more selective mechanism of action, which may translate to a more favorable side-effect profile.

Neurotransmitter Transporter Interactions

This compound is a potent inhibitor of the norepinephrine transporter, which is believed to be the primary mechanism underlying its antidepressant effects.[1] Its activity at the serotonin transporter (SERT) is considerably weaker.

Table 1: Neurotransmitter Transporter Binding Affinities of (E)-10-Hydroxynortriptyline and Nortriptyline

| Compound | Transporter | Ki (nM) | Reference |

| (E)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | Not explicitly quantified, but described as a potent inhibitor. One source suggests it is four times weaker than nortriptyline. | [4] |

| Nortriptyline | Norepinephrine Transporter (NET) | Value not found in provided search results | |

| (E)-10-Hydroxynortriptyline | Serotonin Transporter (SERT) | Less potent inhibitor than nortriptyline | Qualitative statement |

| Nortriptyline | Serotonin Transporter (SERT) | Value not found in provided search results |

Note: Specific Ki values for (E)-10-hydroxynortriptyline at neurotransmitter transporters were not available in the searched literature. The table reflects the qualitative and comparative information found.

Receptor Binding Affinities

A key feature of this compound's pharmacological profile is its substantially lower affinity for several CNS receptors known to mediate the adverse effects of tricyclic antidepressants. This is particularly evident in its interaction with muscarinic acetylcholine receptors, which are responsible for anticholinergic side effects.

Table 2: Receptor Binding Affinities of (E)-10-Hydroxynortriptyline and Nortriptyline

| Compound | Receptor | Ki (nM) | Reference |

| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine | Affinity is 1/18th that of nortriptyline | [1] |

| Nortriptyline | Muscarinic Acetylcholine | Value not found in provided search results | |

| (E)-10-Hydroxynortriptyline | Histamine H1 | Data not available | |

| Nortriptyline | Histamine H1 | Value not found in provided search results | |

| (E)-10-Hydroxynortriptyline | Alpha-1 Adrenergic | Data not available | |

| Nortriptyline | Alpha-1 Adrenergic | Value not found in provided search results |

Experimental Protocols

Detailed experimental protocols for the determination of the pharmacological data presented are not available in the cited literature for this compound specifically. However, the following sections describe the general methodologies employed for such in-vitro pharmacological profiling.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[5][6][7]

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

The assay involves incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, typically by liquid scintillation counting after separating the bound and free radioligand by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[8][9][10]

Experimental Workflow for Neurotransmitter Transporter Inhibition Assay

Caption: General workflow for a neurotransmitter uptake assay.

Typically, cells expressing the transporter of interest (e.g., norepinephrine transporter) are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) in the presence of varying concentrations of the test compound. The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter into the cells is quantified by measuring the intracellular radioactivity. The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake is the IC50 value.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). By blocking NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic adrenergic receptors.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Caption: Inhibition of NET by this compound.

Conclusion

The in-vitro pharmacological profile of this compound reveals it to be a potent and selective norepinephrine reuptake inhibitor. Its significantly reduced affinity for muscarinic acetylcholine receptors compared to its parent compound, nortriptyline, suggests a lower potential for anticholinergic side effects. While a comprehensive quantitative dataset for its binding affinities at a wide range of CNS receptors is not currently available in the public domain, the existing data points to a more targeted mechanism of action. Further research to fully quantify its receptor binding profile and functional activity would be invaluable for a more complete understanding of its therapeutic potential and for guiding the development of future antidepressant medications.

References

- 1. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. brieflands.com [brieflands.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Nortriptyline Metabolites

For Researchers, Scientists, and Drug Development Professionals

Nortriptyline, a second-generation tricyclic antidepressant, is an active metabolite of amitriptyline and has been a cornerstone in the treatment of major depressive disorder for decades.[1][2][3] Its clinical efficacy and side-effect profile are intricately linked to its complex metabolism, which has been the subject of extensive research. This guide provides an in-depth exploration of the discovery, history, and characterization of nortriptyline's metabolites, offering valuable insights for researchers and professionals in drug development.

The Metabolic Fate of Nortriptyline: A Historical Perspective

The journey into understanding nortriptyline's metabolism began with the recognition that its parent compound, amitriptyline, was converted in the body to this active secondary amine.[2][3][4] Early investigations focused on identifying the primary pathways of nortriptyline's biotransformation, which were soon identified as hydroxylation and demethylation, followed by conjugation.[1][3]

The most significant metabolic pathway for nortriptyline is hydroxylation at the 10th position of the dibenzocycloheptene ring, leading to the formation of 10-hydroxynortriptyline.[1][5][6] This metabolite was found to exist as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[7][8][9][10] Further research revealed that the formation of the (E)-isomer is the predominant and pharmacologically significant pathway.[5][6][8][9]

Another key metabolic route is N-demethylation, which produces desmethylnortriptyline.[11][12] Minor pathways, such as N-oxidation leading to nortriptyline N-oxide, and further hydroxylation to form glycols, have also been identified.[5][6] The final step in the elimination of the hydroxylated metabolites is conjugation with glucuronic acid, a phase II metabolic reaction.[1][13][14]

Key Metabolites and Their Characteristics

The metabolism of nortriptyline results in several key metabolites, each with distinct properties:

-

(E)-10-hydroxynortriptyline: This is the major and active metabolite of nortriptyline.[1][11][12] It is approximately half as potent as the parent drug.[11][12] Its formation is highly stereospecific and primarily mediated by the polymorphic enzyme CYP2D6.[5][6][15] The plasma concentration of this metabolite can be substantial and contributes to the overall therapeutic and toxic effects of nortriptyline.[16]

-

(Z)-10-hydroxynortriptyline: This is a minor hydroxylated metabolite.[10] The formation of the Z-isomer is not as closely linked to the CYP2D6 polymorphism as the E-isomer.[8][9]

-

Desmethylnortriptyline: This is considered an inactive metabolite and is formed through the action of both CYP2D6 and CYP2C19.[11][12]

-

Nortriptyline N-oxide: A minor metabolite resulting from the N-oxidation of the side chain.[5][6]

-

Glucuronide Conjugates: The hydroxylated metabolites, primarily (E)-10-hydroxynortriptyline, undergo conjugation with glucuronic acid to form water-soluble glucuronides that are readily excreted in the urine.[13][14]

The Enzymology of Nortriptyline Metabolism

The biotransformation of nortriptyline is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1][2]

-

CYP2D6: This is the principal enzyme responsible for the 10-hydroxylation of nortriptyline to (E)-10-hydroxynortriptyline.[1][4][11][12][13][17] The gene encoding for CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity.[11][12][17] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts plasma concentrations of nortriptyline and its active metabolite, influencing both therapeutic response and the risk of adverse effects.[11][12]

-

CYP2C19: This enzyme is also involved in nortriptyline metabolism, particularly in the demethylation to desmethylnortriptyline.[4][11][12] Genetic polymorphisms in CYP2C19 can also affect the overall metabolic profile of nortriptyline.[4]

-

CYP1A2 and CYP3A4: These enzymes play a minor role in the metabolism of nortriptyline.[1]

-

Uridyl Glucuronosyltransferases (UGTs): These phase II enzymes are responsible for the glucuronidation of the hydroxylated metabolites, facilitating their excretion.[13]

Quantitative Analysis of Nortriptyline and its Metabolites

The pharmacokinetics of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline, are significantly influenced by the patient's CYP2D6 genotype. The following tables summarize key pharmacokinetic parameters from a study in Chinese subjects with different CYP2D6 genotypes.

Table 1: Pharmacokinetic Parameters of Nortriptyline and 10-hydroxynortriptyline in Different CYP2D6 Genotypes [18]

| Parameter | CYP2D61/1 (Extensive Metabolizers) | CYP2D61/10 (Intermediate Metabolizers) | CYP2D610/10 (Poor Metabolizers) |

| Nortriptyline | |||

| t½ (h) | 26.6 ± 6.3 | 31.3 ± 7.8 | 51.5 ± 11.2 |

| AUC (nmol·h/L) | 1817 ± 453 | 2506 ± 692 | 4002 ± 1033 |

| CL/F (L/h/kg) | 1.86 ± 0.45 | 1.34 ± 0.38 | 0.80 ± 0.21 |

| 10-hydroxynortriptyline | |||

| t½ (h) | 15.3 ± 2.9 | 18.9 ± 4.5 | 24.5 ± 5.6 |

| AUC (nmol·h/L) | 2273 ± 589 | 2011 ± 543 | 1704 ± 412 |

| Cmax (nmol/L) | 68.4 ± 15.2 | 55.8 ± 13.9 | 42.9 ± 10.1 |

Data are presented as mean ± SD. t½ = half-life, AUC = area under the plasma concentration-time curve, CL/F = apparent oral clearance, Cmax = maximum plasma concentration.

Table 2: Steady-State Plasma Concentrations of Nortriptyline and 10-hydroxynortriptyline in Relation to CYP2D6 Genotype in Japanese Patients [19]

| Genotype | Dose-Corrected Css Nortriptyline (ng/mL per mg/kg) | Dose-Corrected Css 10-hydroxynortriptyline (ng/mL per mg/kg) | Nortriptyline/10-hydroxynortriptyline Ratio |

| No Mutation | 70.3 | 89.6 | 0.82 |

| 1 Mutation (1/10, 1/5) | 105 | 75.8 | 1.51 |

| 2 Mutations (10/10, 5/10) | 147 | 59.8 | 2.71 |

Css = steady-state plasma concentration.

Methodologies for Metabolite Identification and Quantification

The elucidation of nortriptyline's metabolic pathways has been driven by advancements in analytical chemistry.

Experimental Protocols:

-

Sample Collection and Preparation:

-

Biological Matrices: Plasma, urine, and bile have been the primary matrices for studying nortriptyline metabolism.[14][20]

-

Extraction: Early methods involved liquid-liquid extraction. For example, a common procedure for plasma samples included alkalinization to pH 10.5 followed by extraction with a hexane/isoamyl alcohol mixture.[20] The analytes were then back-extracted into a dilute acid, followed by re-extraction into the organic solvent after re-alkalinization.[20] More modern methods may utilize solid-phase extraction for cleaner samples and higher throughput.

-

-

Analytical Techniques:

-

Gas Chromatography (GC): Initial studies for the therapeutic monitoring of nortriptyline and amitriptyline utilized gas chromatography with a nitrogen detector.[20] This method allowed for the simultaneous determination of both compounds in plasma.[20] The limit of detection was in the low ng/mL range.[20]

-

High-Performance Liquid Chromatography (HPLC): HPLC has become the standard for the analysis of nortriptyline and its metabolites.[21][22][23]

-

Detection:

-

UV Detection: UV spectrophotometry has been widely used, with detection typically performed in the low UV range.[22]

-

Fluorescence Detection: For increased sensitivity and selectivity, derivatization with a fluorescent tag like 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) can be employed, followed by fluorescence detection.[21][24]

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for definitive identification and quantification of metabolites.[18][22] Particle beam mass spectrometry has also been used.[22]

-

-

-

Capillary Electrophoresis: This technique has also been applied for the separation and determination of nortriptyline and its metabolites.[21]

-

Spectrophotometry and Fluorimetry: While less common for quantitative analysis in complex biological matrices now, these techniques were important in the initial characterization of these compounds.[21]

-

Visualizing Metabolic and Experimental Pathways

Caption: Metabolic pathway of nortriptyline.

Caption: Experimental workflow for metabolite analysis.

Conclusion

The discovery and characterization of nortriptyline's metabolites have been pivotal in understanding its pharmacology and clinical use. The identification of 10-hydroxynortriptyline as a major active metabolite and the elucidation of the critical role of CYP2D6 in its formation have paved the way for pharmacogenetic testing to personalize nortriptyline therapy. The evolution of analytical techniques has enabled precise quantification of both the parent drug and its metabolites, further refining our ability to optimize treatment for patients with depressive disorders. This comprehensive understanding continues to be essential for the safe and effective use of this important medication and serves as a valuable model for the study of drug metabolism in modern medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. s3.pgkb.org [s3.pgkb.org]

- 12. g-standaard.nl [g-standaard.nl]

- 13. eugenomic.com [eugenomic.com]

- 14. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 18. ovid.com [ovid.com]

- 19. s3.pgkb.org [s3.pgkb.org]

- 20. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathways of nortriptyline, a tricyclic antidepressant. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic processes, quantitative metabolic data, and experimental methodologies crucial for understanding the pharmacokinetics of this compound.

Core Metabolic Pathways

Nortriptyline undergoes extensive hepatic metabolism primarily through two major pathways: hydroxylation and N-demethylation. These biotransformations are crucial for its clearance and are mediated by the cytochrome P450 (CYP) enzyme system.

1.1. Hydroxylation: The principal metabolic route for nortriptyline is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of the active metabolite, 10-hydroxynortriptyline.[1] This reaction is stereoselective, producing both E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[2] The E-isomer is generally found in higher concentrations in plasma than the Z-isomer. The primary enzyme responsible for this hydroxylation is CYP2D6 .[1][3][4][5] Genetic polymorphisms in the CYP2D6 gene can significantly impact the rate of nortriptyline hydroxylation, leading to variations in plasma concentrations and clinical outcomes among patients.[6][7]

1.2. N-demethylation: The second major metabolic pathway is the removal of the methyl group from the secondary amine, resulting in the formation of the inactive metabolite, desmethylnortriptyline.[5] This reaction is primarily mediated by CYP2D6 and CYP2C19 .[5]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters associated with the primary metabolic pathways of nortriptyline.

Table 1: Enzyme Kinetic Parameters for Nortriptyline Metabolism

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |

| 10-Hydroxylation | CYP2D6 | 0.48 - 2.1 | 130 |

| CYP3A4 | 37.4 | - | |

| N-Demethylation | CYP2D6 | 0.74 | 19 |

| CYP2C19 | 54 - 118 | 93 | |

| CYP1A2 | 54 - 118 | 6.8 |

Data sourced from Olesen & Linnet, 1997; Venkatakrishnan et al., 1998.[1][4] Note: Vmax for CYP3A4 in 10-hydroxylation was not specified in the source.

Table 2: Relative Contribution of CYP Enzymes to Nortriptyline Metabolism

| Enzyme | Contribution to Overall Metabolism |

| CYP2D6 | ~90% |

| CYP2C19 & CYP1A2 | ~10% |

Data estimated based on in vitro studies with cDNA-expressed human cytochrome P450 isozymes.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the metabolic pathways of nortriptyline.

3.1. In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of nortriptyline in a complex, physiologically relevant in vitro system.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nortriptyline hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., nortriptyline-d3)

-

-

Procedure:

-

Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of metabolites.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (nortriptyline) and its metabolites (10-hydroxynortriptyline, desmethylnortriptyline).

-

3.2. Metabolism Assay with Recombinant Human CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP isoforms to nortriptyline metabolism.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphatidylcholine)

-

Nortriptyline hydrochloride

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Reaction termination solution (e.g., acetonitrile)

-

Internal standard

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Pre-incubate the enzyme mixture at 37°C for 5 minutes.

-

Add nortriptyline to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction with a quenching solvent containing an internal standard.

-

Process the samples for analysis as described for the HLM assay.

-

-

Analysis:

-

Quantify the formation of metabolites using a validated LC-MS/MS method.

-

3.3. Quantification of Nortriptyline and its Metabolites by LC-MS/MS

This is a representative protocol for the analytical quantification of nortriptyline and its primary metabolites.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate nortriptyline and its metabolites (e.g., start with 95% A, ramp to 95% B over 5 minutes)

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nortriptyline: m/z 264.2 → 233.1

-

10-hydroxynortriptyline: m/z 280.2 → 207.1

-

Desmethylnortriptyline: m/z 250.2 → 233.1

-

Nortriptyline-d3 (Internal Standard): m/z 267.2 → 236.1

-

-

-

Sample Preparation:

Visualizations

4.1. Metabolic Pathways

Caption: Primary metabolic pathways of nortriptyline.

4.2. Experimental Workflow for In Vitro Metabolism

Caption: General workflow for in vitro nortriptyline metabolism assays.

References

- 1. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes. | Semantic Scholar [semanticscholar.org]

- 4. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. g-standaard.nl [g-standaard.nl]

- 6. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.pgkb.org [s3.pgkb.org]

- 8. researchgate.net [researchgate.net]

- 9. Practical LC-MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy-metabolites in human serum. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Cytochrome P450 2D6 in 3-Hydroxynortriptyline Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic formation of 3-Hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline. Understanding this metabolic pathway is paramount for drug development, clinical pharmacology, and personalized medicine, given the significant inter-individual variability in drug response and potential for adverse effects.

Core Metabolism of Nortriptyline

Nortriptyline undergoes extensive hepatic metabolism, with hydroxylation being a principal route of elimination. The formation of 10-hydroxynortriptyline is a critical step, and this metabolite exists as two main geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[1][2] The formation of the (E)-isomer is the predominant pathway and is primarily mediated by the polymorphic enzyme CYP2D6.[3][4] While other enzymes, such as CYP3A4, can contribute to nortriptyline hydroxylation, they typically exhibit lower affinity.[5]

The clinical implications of this metabolic pathway are significant, as the 10-hydroxy metabolites possess pharmacological activity, although generally less potent than the parent drug.[6] Furthermore, altered metabolism due to genetic variations in CYP2D6 can lead to either toxic accumulation of the parent drug or therapeutic failure.[6][7]

Quantitative Analysis of CYP2D6-Mediated this compound Formation

The enzymatic kinetics of nortriptyline hydroxylation by CYP2D6 have been characterized in several in vitro studies. These studies provide crucial quantitative data on the enzyme's affinity and capacity for this metabolic reaction.

| Enzyme System | Kinetic Parameter | Value | Reference |

| cDNA-expressed human CYP2D6 | Km (hydroxylation) | 0.48-0.74 µmol/L | [3] |

| cDNA-expressed human CYP2D6 | Vmax (hydroxylation) | 130 mol/hr/mol CYP | [3] |

| Human lymphoblast-expressed CYP2D6 | Km | 2.1 µM | [5] |

| Human liver microsomes (high-affinity component) | Km | 1.3 ± 0.4 µM | [5] |

The impact of CYP2D6 genetic polymorphisms on nortriptyline metabolism is profound, leading to distinct pharmacokinetic profiles in individuals with different genotypes. These variations are categorized into metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[7][8]

| CYP2D6 Phenotype | Impact on Nortriptyline (NT) and 10-Hydroxynortriptyline (10-OH-NT) Levels | Reference |

| Poor Metabolizer (PM) | Significantly increased NT plasma concentrations and NT/10-OH-NT ratio. | [9][10] |

| Intermediate Metabolizer (IM) | Increased NT plasma concentrations compared to EMs. | [10] |

| Ultrarapid Metabolizer (UM) | Decreased NT plasma concentrations and NT/10-OH-NT ratio. | [10][11] |

A study on Japanese psychiatric patients demonstrated a significant difference in the nortriptyline to (E)-10-hydroxynortriptyline (NT/EHNT) ratio between subjects with no mutated CYP2D6 alleles (0.82 ± 0.30) and those with two mutated alleles (2.71 ± 0.84).[9]

Experimental Protocols

The investigation of CYP2D6's role in this compound formation employs a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

-

Objective: To determine the specific CYP enzymes responsible for nortriptyline hydroxylation and to characterize the kinetics of this reaction.

-

Methodology:

-

Enzyme Source: Human liver microsomes (HLMs) pooled from multiple donors or cDNA-expressed recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19 expressed in insect cells or yeast).

-

Incubation: The enzyme source is incubated with nortriptyline at various concentrations in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibition Studies: To confirm the role of specific CYPs, selective chemical inhibitors are included in the incubation mixture. For CYP2D6, quinidine is a commonly used inhibitor.[5]

-

Reaction Termination and Sample Preparation: The reaction is stopped after a defined time by adding a quenching solvent (e.g., acetonitrile or methanol). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentrations of nortriptyline and its metabolites (this compound) are quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection.

-

Data Analysis: Enzyme kinetic parameters (Km and Vmax) are determined by fitting the data to Michaelis-Menten or other appropriate kinetic models.

-

In Vivo Phenotyping and Genotyping Studies

-

Objective: To assess the influence of CYP2D6 genetic polymorphisms on nortriptyline pharmacokinetics and metabolism in human subjects.

-

Methodology:

-

Subject Recruitment: Healthy volunteers or patients receiving nortriptyline therapy are recruited for the study.

-

Genotyping: DNA is extracted from a blood sample, and the CYP2D6 gene is analyzed to identify specific alleles and determine the subject's genotype. This allows for the classification of subjects into different metabolizer phenotypes.

-

Drug Administration and Sample Collection: A single dose or multiple doses of nortriptyline are administered to the subjects. Blood samples are collected at various time points after drug administration to determine the plasma concentrations of nortriptyline and this compound over time.

-

Phenotyping (optional): A probe drug for CYP2D6, such as debrisoquine or sparteine, can be administered to assess the in vivo enzymatic activity.[12]

-

Analytical Method: Plasma concentrations of nortriptyline and its metabolites are measured using validated analytical methods, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as area under the concentration-time curve (AUC), clearance, and half-life are calculated for both the parent drug and the metabolite. The metabolic ratio (e.g., AUC of nortriptyline / AUC of this compound) is also determined.

-

Statistical Analysis: The pharmacokinetic parameters and metabolic ratios are compared among the different CYP2D6 genotype groups to evaluate the impact of the genetic variations.

-

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Nortriptyline to this compound

Caption: Metabolic conversion of nortriptyline highlighting the primary role of CYP2D6.

Experimental Workflow for In Vitro CYP2D6 Inhibition Assay

Caption: A typical workflow for an in vitro CYP2D6 inhibition study.

References

- 1. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eugenomic.com [eugenomic.com]

- 7. g-standaard.nl [g-standaard.nl]

- 8. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 9. Steady-state plasma levels of nortriptyline and its hydroxylated metabolites in Japanese patients: impact of CYP2D6 genotype on the hydroxylation of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.pgkb.org [s3.pgkb.org]

- 11. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of nortriptyline and paroxetine on CYP2D6 activity in depressed elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 3-Hydroxynortriptyline: An In-depth Technical Guide on Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder. Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine and serotonin reuptake. The metabolism of nortriptyline is complex, leading to the formation of several metabolites, among which the hydroxylated forms are of significant pharmacological interest. Specifically, hydroxylation at the 3-position of the nortriptyline molecule introduces a chiral center, giving rise to a number of stereoisomers. These stereoisomers, namely the (E)- and (Z)-isomers of 10-hydroxynortriptyline and the four stereoisomers of 2-hydroxynortriptyline, exhibit distinct pharmacological profiles that contribute to the overall therapeutic and adverse effects of the parent drug.

This technical guide provides a comprehensive overview of the current understanding of the stereoisomers of 3-hydroxynortriptyline, with a focus on their activity at the norepinephrine transporter (NET) and the serotonin transporter (SERT). This document summarizes the available quantitative and qualitative data, details relevant experimental protocols for assessing their activity, and visualizes the key signaling pathways involved.

10-Hydroxynortriptyline Stereoisomers: (E) and (Z)

Hydroxylation of the ethylene bridge of the dibenzocycloheptene ring of nortriptyline results in the formation of (E)- and (Z)-10-hydroxynortriptyline. These geometric isomers have been the subject of several pharmacological studies.

Pharmacological Activity

The 10-hydroxymetabolites of nortriptyline are known to be pharmacologically active, with a pronounced inhibitory effect on the reuptake of norepinephrine.[1] While specific quantitative binding affinities (Ki) or inhibitory concentrations (IC50) for the purified stereoisomers are not consistently reported in publicly available literature, comparative studies and qualitative assessments provide valuable insights into their activity.

It has been reported that (E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine uptake, with a potency that is approximately 50% of that of the parent compound, nortriptyline. Furthermore, 10-hydroxynortriptyline is considered to be more selective for the norepinephrine system compared to nortriptyline, which exhibits a more potent inhibition of serotonin uptake.[2] This suggests that the hydroxylation at the 10-position shifts the pharmacological profile towards a more selective norepinephrine reuptake inhibitor.

Table 1: Comparative Activity of 10-Hydroxynortriptyline Stereoisomers

| Compound | Target | Activity |

| (E)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor (approx. 50% of nortriptyline's potency) |

| Serotonin Transporter (SERT) | Weaker inhibitor than nortriptyline | |

| (Z)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor |

| Serotonin Transporter (SERT) | Weaker inhibitor than nortriptyline |

Note: The table reflects qualitative and comparative data from the literature. Specific K_i_ or IC_50_ values for the individual stereoisomers are not consistently available.

2-Hydroxynortriptyline Stereoisomers

Hydroxylation of the aromatic ring of nortriptyline at the 2-position creates a chiral center, leading to the formation of four possible stereoisomers: (1R,2R)-, (1S,2S)-, (1R,2S)-, and (1S,2R)-2-hydroxynortriptyline. There is a significant lack of publicly available data on the specific pharmacological activities of these individual stereoisomers. General studies on hydroxylated metabolites suggest they contribute to the overall pharmacological profile of nortriptyline, but detailed stereospecific investigations are scarce.

Table 2: Activity of 2-Hydroxynortriptyline Stereoisomers

| Compound | Target | Activity |

| (1R,2R)-2-Hydroxynortriptyline | NET / SERT | Data not available |

| (1S,2S)-2-Hydroxynortriptyline | NET / SERT | Data not available |

| (1R,2S)-2-Hydroxynortriptyline | NET / SERT | Data not available |

| (1S,2R)-2-Hydroxynortriptyline | NET / SERT | Data not available |

Note: There is a lack of specific data in the public domain regarding the quantitative or comparative activity of the individual 2-hydroxynortriptyline stereoisomers at neurotransmitter transporters.

Experimental Protocols

The assessment of the pharmacological activity of this compound stereoisomers at the norepinephrine and serotonin transporters typically involves in vitro binding and uptake assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a high affinity and selectivity for the norepinephrine transporter. [³H]Nisoxetine is a commonly used radioligand for NET.

-

Materials:

-

Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells).

-

[³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

-

Test compounds (this compound stereoisomers).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled desipramine (for determination of non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), and either the test compound, buffer (for total binding), or a high concentration of unlabeled desipramine (e.g., 10 µM, for non-specific binding).

-

Add [³H]Nisoxetine to a final concentration of ~1 nM.

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

-

Principle: This assay is similar to the NET binding assay but utilizes a radioligand specific for the serotonin transporter, such as [³H]Citalopram.

-

Materials:

-

Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293-hSERT cells).

-

[³H]Citalopram (specific activity ~70-90 Ci/mmol).

-

Test compounds.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Unlabeled fluoxetine or citalopram (for determination of non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Follow the same general procedure as for the NET binding assay, substituting the appropriate reagents.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Analysis:

-

Analyze the data as described for the NET binding assay to determine IC50 and Ki values.

-

Neurotransmitter Uptake Assays

Uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into cells.

-

Principle: This assay measures the inhibition of the uptake of radiolabeled norepinephrine ([³H]NE) into cells expressing the norepinephrine transporter.

-

Materials:

-

HEK293 cells stably expressing hNET, plated in 24- or 96-well plates.

-

[³H]Norepinephrine (specific activity ~10-20 Ci/mmol).

-

Test compounds.

-

Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

-

Unlabeled desipramine (for non-specific uptake).

-

Lysis buffer (e.g., 1% SDS).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Wash the cells with KRHB.

-

Pre-incubate the cells with various concentrations of the test compound or buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [³H]NE (final concentration ~10 nM).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of norepinephrine uptake and calculate the Ki value.

-

-

Principle: This assay measures the inhibition of the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the serotonin transporter.

-

Materials:

-

HEK293 cells stably expressing hSERT.

-

[³H]Serotonin (specific activity ~20-30 Ci/mmol).

-

Test compounds.

-

KRHB buffer.

-

Unlabeled fluoxetine (for non-specific uptake).

-

Lysis buffer.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Follow the same general procedure as for the norepinephrine uptake assay, using [³H]5-HT as the substrate and fluoxetine to determine non-specific uptake.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of serotonin uptake and calculate the Ki value.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of nortriptyline and its active metabolites are mediated through their interaction with monoamine transporters, which alters synaptic neurotransmitter concentrations and subsequently modulates downstream signaling pathways.

Norepinephrine Transporter (NET) Signaling Pathway

Inhibition of NET by compounds like the 10-hydroxynortriptyline stereoisomers leads to an accumulation of norepinephrine in the synaptic cleft. This enhances the activation of adrenergic receptors on both pre- and post-synaptic neurons, triggering a cascade of intracellular events.

Caption: Inhibition of NET by 10-hydroxynortriptyline stereoisomers.

Serotonin Transporter (SERT) Signaling Pathway

While less potent at SERT, the hydroxynortriptyline metabolites can still influence serotonergic neurotransmission. Inhibition of SERT increases the synaptic concentration of serotonin, leading to the activation of various serotonin receptors and their downstream signaling cascades.

Caption: Inhibition of SERT by this compound stereoisomers.

Experimental Workflow for Transporter Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of the this compound stereoisomers on neurotransmitter transporters.

Caption: Workflow for neurotransmitter transporter binding assays.

Conclusion

The stereoisomers of this compound are active metabolites that contribute to the pharmacological profile of the parent drug, primarily through their interaction with the norepinephrine transporter. The (E)- and (Z)-10-hydroxynortriptyline isomers are potent inhibitors of norepinephrine reuptake, with a seemingly greater selectivity for NET over SERT compared to nortriptyline. This shift in selectivity may have implications for both the therapeutic efficacy and the side-effect profile of nortriptyline treatment.

A significant gap in the current knowledge is the lack of detailed quantitative data on the binding affinities and potencies of the individual stereoisomers of both 10-hydroxynortriptyline and, particularly, 2-hydroxynortriptyline. Further research, employing the standardized experimental protocols outlined in this guide, is warranted to fully elucidate the stereospecific structure-activity relationships of these metabolites. A deeper understanding of the individual contributions of each stereoisomer will be invaluable for optimizing antidepressant therapy and for the rational design of novel therapeutics with improved efficacy and tolerability.

References

Preliminary Toxicity Profile of 3-Hydroxynortriptyline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preliminary toxicity studies concerning the metabolites of nortriptyline, with a specific focus on hydroxylated derivatives. Notably, a thorough review of existing scientific literature reveals a significant lack of direct toxicological data for a metabolite specifically named "3-Hydroxynortriptyline." The primary and extensively studied hydroxylated metabolite of nortriptyline is 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. Consequently, this guide will focus on the available toxicity data for nortriptyline and its major 10-hydroxy metabolites as a scientifically grounded surrogate to inform on the potential toxicological profile of other hydroxylated forms. The primary areas of toxicological concern for these compounds are cardiotoxicity and neurotoxicity. This paper summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and toxicological pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3][4][5] The main metabolic pathway is hydroxylation at the 10th position of the dibenzocycloheptene ring, leading to the formation of (E)- and (Z)-10-hydroxynortriptyline. While these metabolites are pharmacologically active, they also contribute to the overall toxicity profile of the parent drug. Understanding the specific toxicities of these metabolites is crucial for risk assessment and the development of safer therapeutic agents. This guide addresses the current state of knowledge regarding the preliminary toxicity of hydroxylated nortriptyline metabolites.

Metabolism of Nortriptyline

Nortriptyline is primarily metabolized by CYP2D6 to its active metabolite, 10-hydroxynortriptyline.[1][2][3][4][5] CYP3A4 also contributes to this metabolic pathway, albeit with lower affinity.[1] The hydroxylation is stereospecific, with the (E)-isomer being the predominant form. Genetic polymorphisms in CYP2D6 can significantly impact the metabolic rate, leading to variations in plasma concentrations of both the parent drug and its metabolites, thereby influencing both efficacy and toxicity.[2][3]

Quantitative Toxicity Data

The available quantitative data from preliminary toxicity studies are summarized below. These studies primarily focus on the cardiotoxic effects observed in in vivo animal models.

| Compound | Animal Model | Dosing Route | Dose Range (mg/kg) | Key Toxicological Endpoints | Reference |

| Nortriptyline (NT) | Swine | Intravenous | 3.5 - 7 | - Increased incidence of cardiac arrhythmias. - Dose-correlated decline in cardiac output. | [6] |

| (E)-10-Hydroxynortriptyline | Swine | Intravenous | Not specified | - Significantly fewer arrhythmias compared to NT. - No significant decline in cardiac output. | [6] |

| (Z)-10-Hydroxynortriptyline | Swine | Intravenous | Not specified | - No significant difference in arrhythmias compared to NT. - Marked bradycardia. - Decrements in blood pressure and cardiac output. - Dose-correlated decline in cardiac output. | [6] |

Experimental Protocols

In Vivo Cardiotoxicity Assessment in Swine

This protocol provides a general framework based on the methodology described in the comparative cardiotoxicity study of nortriptyline and its 10-hydroxymetabolites.[6]

Objective: To assess the acute cardiovascular effects of nortriptyline and its metabolites.

Animal Model: Domestic swine.

Experimental Procedure:

-

Animal Preparation: Anesthetize the swine and maintain a stable level of anesthesia throughout the experiment.

-

Catheterization: Insert catheters into a femoral artery for continuous blood pressure monitoring and into a femoral vein for drug administration.

-

Cardiac Output Measurement: Place a flow probe around the pulmonary artery to measure cardiac output.

-

Electrocardiogram (ECG) Monitoring: Attach ECG leads to continuously record heart rate and rhythm.

-

Baseline Measurements: Record baseline cardiovascular parameters (blood pressure, heart rate, cardiac output, and ECG) for a stabilization period.

-

Drug Administration: Administer nortriptyline or its metabolites intravenously at escalating doses.

-

Data Collection: Continuously monitor and record all cardiovascular parameters during and after drug administration.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline to assess the cardiotoxic effects of each compound.

In Vitro Neurotoxicity Assessment via Apoptosis Pathway

This protocol is based on the findings related to amitriptyline-induced neurotoxicity, which is relevant to nortriptyline as its primary metabolite.[7][8]

Objective: To determine the apoptotic mechanism of neurotoxicity induced by tricyclic antidepressants.

Cell Model: Primary neuron cultures from adult rat dorsal root ganglia or a suitable neuronal cell line.

Experimental Procedure:

-

Cell Culture: Culture neurons in appropriate media and conditions.

-

Drug Treatment: Incubate the neuronal cultures with varying concentrations of the test compound (e.g., amitriptyline or nortriptyline metabolites) for different time points.

-

Assessment of Apoptosis Markers:

-

Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., JC-1) to measure changes in mitochondrial membrane potential via flow cytometry or fluorescence microscopy.

-

Cytochrome c Release: Perform cellular fractionation to separate cytosolic and mitochondrial fractions, followed by Western blotting to detect cytochrome c in the cytosol.

-

Caspase-3 Activation: Use a fluorogenic substrate for caspase-3 or an antibody specific to the activated form of caspase-3 to measure its activity.

-

-

Cell Viability Assay: Quantify neuronal survival using a suitable assay (e.g., MTT assay or counting viable cells).

-

Inhibition of Apoptosis: Co-incubate the compound with a pan-caspase inhibitor (e.g., z-vad-fmk) to determine if blocking apoptosis can rescue the cells from drug-induced death.

Signaling Pathways in Toxicity

Amitriptyline-Induced Apoptotic Pathway in Neurons

Studies on amitriptyline, the parent compound of nortriptyline, have elucidated a neurotoxic mechanism involving the intrinsic apoptotic pathway.[7][8] This pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

Discussion and Future Directions

The available preliminary toxicity data for hydroxylated metabolites of nortriptyline are primarily centered on the cardiotoxic effects of the (E)- and (Z)-isomers of 10-hydroxynortriptyline. The (Z)-isomer appears to pose a greater cardiovascular risk than the (E)-isomer and the parent drug, nortriptyline. This highlights the importance of stereospecific toxicological evaluation in drug development.

The complete absence of data for "this compound" in the scientific literature suggests that it is not a significant metabolite of nortriptyline. Researchers investigating the metabolism and toxicity of nortriptyline should focus on the well-characterized 10-hydroxy metabolites.

Future research should aim to:

-

Conduct comprehensive in vitro toxicity studies on the individual (E)- and (Z)-isomers of 10-hydroxynortriptyline across a range of cell types to assess potential organ-specific toxicities beyond the cardiovascular system.

-

Elucidate the specific molecular mechanisms underlying the observed cardiotoxicity of (Z)-10-hydroxynortriptyline, including its effects on cardiac ion channels.

-

Investigate the neurotoxic potential of 10-hydroxynortriptyline isomers, building upon the findings from studies with amitriptyline.

-

Perform detailed pharmacokinetic and toxicokinetic studies to better understand the exposure-response relationship for these metabolites in vivo.

Conclusion

References

- 1. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. g-standaard.nl [g-standaard.nl]

- 3. s3.pgkb.org [s3.pgkb.org]

- 4. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. eugenomic.com [eugenomic.com]

- 6. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant Nortriptyline. The following sections outline various validated methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a significant metabolite in the pharmacokinetic profile of Nortriptyline. Accurate quantification in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The methods detailed below offer a range of options to suit different laboratory capabilities and research needs, from high-sensitivity LC-MS/MS for clinical research to more accessible HPLC-UV methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity, specificity, and speed. Multiple methods have been developed and validated for its determination in human plasma and serum.

Summary of Quantitative LC-MS/MS Method Parameters

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods, providing a comparative overview of their performance.

| Parameter | Method 1[1] | Method 2[2][3][4] | Method 3[5] |

| Analyte(s) | Nortriptyline (NTP), 10-Hydroxynortriptyline (OH-NTP) | Amitriptyline (AMI), Nortriptyline (NOR), E-10-OH AMI, Z-10-OH AMI, E-10-OH NOR, Z-10-OH NOR | Nortriptyline, E-10-Hydroxynortriptyline, Z-10-Hydroxynortriptyline |

| Internal Standard (IS) | Carbamazepine | Deuterated AMI and NOR | Deuterium labelled NT and 10-OH-NT[5] |

| Biological Matrix | Human Plasma | Human Serum | Human Plasma |

| Sample Volume | 250 µL | Not Specified | 1 mL |

| Lower Limit of Quantification (LLOQ) | 1.09 ng/mL for both NTP and OH-NTP | 0.5 ng/mL for all analytes | 0.2 ng/mL for Nortriptyline, 0.5 ng/mL for metabolites[5] |

| Linearity Range | 1.09 - 30.0 ng/mL | 0.5 - 400 ng/mL | LLOQ - 40 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.997 |

| Precision (% CV) | Within FDA guidelines | Not Specified | < 7.1% (<16% at LLOQ) |

| Accuracy (%) | Within FDA guidelines | Not Specified | 92 - 114% |

| Mean Recovery (%) | Not Specified | Not Specified | ≥ 90% |

Detailed Experimental Protocol: LC-MS/MS Method 1

This protocol is based on the method described by Hotha et al. (2010) for the simultaneous estimation of Nortriptyline and 10-Hydroxynortriptyline in human plasma[1].

1.2.1. Materials and Reagents

-

Nortriptyline and 10-Hydroxynortriptyline reference standards

-

Carbamazepine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

1.2.2. Sample Preparation: Liquid-Liquid Extraction A simple liquid-liquid extraction is employed to isolate the analytes and internal standard from the plasma matrix[1].

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

1.2.3. Chromatographic Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: HyPURITY C18 (dimensions not specified)[1]

-

Mobile Phase: 20 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1]

-

Flow Rate: 0.50 mL/min[1]

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

-

Total Run Time: 2.5 minutes[1]

1.2.4. Mass Spectrometric Conditions

-

Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions:

-

Nortriptyline: m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

-

10-Hydroxynortriptyline: m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

-

Carbamazepine (IS): m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV methods offer a cost-effective alternative for the quantification of this compound, although with lower sensitivity compared to LC-MS/MS.

Summary of Quantitative HPLC-UV Method Parameters

| Parameter | Method 1[6] | Method 2[7] |

| Analyte(s) | Nortriptyline HCl, Fluphenazine HCl | Nortriptyline HCl |

| Internal Standard (IS) | Fluvastatin sodium | Not Specified |

| Matrix | Pharmaceutical Dosage Forms | o/w Microemulsions |

| Limit of Detection (LOD) | 0.72 µg/mL for Nortriptyline | Not Specified |

| Limit of Quantification (LOQ) | 2.41 µg/mL for Nortriptyline | Not Specified |

| Linearity Range | 5.0 - 1350.0 µg/mL | 20 - 60 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | 0.9979 |

| Precision (% RSD) | Not Specified | 1.24% |

| Accuracy (%) | Not Specified | 2.88% |

| Recovery (%) | Good agreement with label claims | > 95% |

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a generalized representation based on common practices for HPLC analysis of tricyclic antidepressants.

2.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Water (Milli-Q or equivalent)

2.2.2. Sample Preparation: Protein Precipitation For biological matrices like plasma or serum, protein precipitation is a common and straightforward sample cleanup method.

Caption: Protein Precipitation Workflow for Biological Samples.

2.2.3. Chromatographic Conditions

-

LC System: Standard HPLC system with UV detector

-

Column: C18 reversed-phase column (e.g., Hypersil Gold C8, 250 mm x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1 M formic acid, pH 2.16) and an organic solvent (e.g., methanol) in a ratio like 33:67 (v/v)[6].

-

Flow Rate: 1.1 mL/min[6]

-

Column Temperature: 25 °C[6]

-

Detection Wavelength: 251 nm[6]

-

Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be utilized for the analysis of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte.

Summary of Quantitative GC-MS Method Parameters